molecular formula C16H18N6O2S2 B2583475 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097898-48-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2583475
CAS No.: 2097898-48-9
M. Wt: 390.48
InChI Key: YXOTYMQQKAWDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a structurally complex molecule featuring a tetrahydroquinazoline core linked to a benzothiadiazole sulfonamide moiety. The tetrahydroquinazoline component is partially hydrogenated, with a dimethylamino group at position 2, while the benzothiadiazole ring system includes a sulfonamide group at position 4.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-22(2)16-17-9-10-8-11(6-7-12(10)18-16)21-26(23,24)14-5-3-4-13-15(14)20-25-19-13/h3-5,9,11,21H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOTYMQQKAWDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This compound integrates a benzothiadiazole moiety and a sulfonamide functional group, which are known for their diverse pharmacological properties. The combination of these structural elements suggests promising applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.

Structural Characteristics

The compound's molecular formula is C18H21N5O4SC_{18}H_{21}N_{5}O_{4}S with a molecular weight of 403.5 g/mol. The presence of the dimethylamino group enhances its pharmacological properties, while the sulfonamide group is often associated with antibacterial activity.

Anticancer Properties

Recent studies have evaluated the anticancer effects of various benzothiadiazole derivatives, including this compound. For instance, research indicates that derivatives of benzothiazole exhibit significant inhibition of cancer cell proliferation across different cell lines:

  • Cell Lines Tested : The compound was assessed against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cell lines.
  • Methodology : The MTT assay was employed to evaluate cell viability, while flow cytometry was used to analyze apoptosis and cell cycle distribution.
  • Findings : The compound demonstrated notable cytotoxicity, inducing apoptosis and causing cell cycle arrest at specific concentrations (1 μM to 4 μM). Additionally, it inhibited the migration of cancer cells in scratch wound healing assays and reduced the expression levels of inflammatory cytokines IL-6 and TNF-α in macrophage models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Cytokine Analysis : Enzyme-linked immunosorbent assay (ELISA) was utilized to measure the levels of IL-6 and TNF-α in RAW264.7 mouse macrophages.
  • Results : The compound significantly decreased the production of these inflammatory markers, indicating its potential as an anti-inflammatory agent .

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of AKT and ERK Pathways : Western blot analysis revealed that the compound inhibits key signaling pathways involved in cell survival and proliferation.
  • Induction of Apoptosis : Flow cytometry results indicated that treatment with the compound led to an increase in apoptotic cells compared to control groups.
  • Cell Cycle Arrest : The compound effectively induced G0/G1 phase arrest in cancer cells, which is critical for limiting cancer progression.

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds with promising biological activities:

Study ReferenceCompoundBiological ActivityKey Findings
B7AnticancerInhibited proliferation in A431, A549; induced apoptosis; reduced IL-6 and TNF-α levels.
VariousAntitumorDemonstrated broad-spectrum activity against multiple cancer types; structure activity relationship explored.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Benzothiadiazole moiety : Known for its diverse biological activities.
  • Sulfonamide functional group : Imparts antibacterial properties by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.
  • Tetrahydroquinazoline structure : Enhances pharmacological properties through increased binding affinity to target enzymes.

Antimicrobial Properties

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide exhibits significant antimicrobial activity. Sulfonamides are traditionally recognized for their ability to inhibit bacterial growth. The specific structure of this compound may enhance its effectiveness against various pathogens by targeting enzymes involved in folate biosynthesis.

Anti-inflammatory Effects

Preliminary studies indicate that compounds with similar structures possess anti-inflammatory properties. This makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The sulfonamide group may play a crucial role in modulating inflammatory responses.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on sulfonamide derivatives demonstrated that modifications to the benzothiadiazole core significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was comparable to established antibiotics.

Case Study 2: Anti-inflammatory Potential

Research exploring the anti-inflammatory effects of benzothiadiazole derivatives found that specific substitutions at the benzothiadiazole position led to compounds with potent anti-inflammatory activity. This compound was highlighted for its promising results in reducing inflammation markers in vitro.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiadiazole Core : Initial reactions involve the formation of the benzothiadiazole structure through condensation reactions.
  • Introduction of the Sulfonamide Group : The sulfonamide group is introduced via sulfonation reactions.
  • Tetrahydroquinazoline Modification : The dimethylamino group is added to enhance solubility and biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Analogues

The tetrahydroquinazoline moiety in the target compound is structurally similar to N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 338776-87-7, Table 1 ) . Both share the tetrahydroquinazoline backbone, but the substituents differ significantly:

  • Target compound : Features a benzothiadiazole sulfonamide group at position 5.
  • compound : Substituted with a (4-methylbenzyl)sulfanyl group at position 2.

Sulfonamide-Containing Derivatives

Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () share sulfonamide functionality but differ in core heterocycles (triazine vs. benzothiadiazole) .

Data Table: Key Structural and Molecular Comparisons

Property Target Compound Compound Triazine-Sulfonamide Derivatives
Core Structure Tetrahydroquinazoline + Benzothiadiazole Tetrahydroquinazoline 1,3,5-Triazine + Imidazolidin-2-ylidene
Key Substituent 2-(Dimethylamino), 4-sulfonamide 2-(4-Methylbenzyl)sulfanyl Methylthio-linked sulfonamide
Molecular Formula Not explicitly provided in evidence C₁₈H₂₃N₃S Varies (e.g., C₁₄H₁₅ClN₆O₂S)
Molecular Weight Estimated >400 g/mol (based on structure) 313.46 g/mol ~350–450 g/mol
Functional Groups Sulfonamide, dimethylamino Sulfanyl, methylbenzyl Sulfonamide, chloro, methyl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in ethanol with glacial acetic acid as a catalyst (similar to ) is common. Solvent choice (e.g., ethanol vs. acetonitrile) and catalyst type significantly affect yield and purity. Ethanol typically provides moderate yields (40-55%), while acetonitrile may improve crystallinity but lower yields (e.g., 43% in ). Purification via recrystallization or column chromatography is critical. Monitor reactions using TLC (Rf values ~0.43–0.78, as in ) and confirm structure via ¹H/¹³C NMR (δ 7–8 ppm for aromatic protons) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (~δ 10 ppm).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and quinazoline C=N (~1600 cm⁻¹).
  • Melting Point Analysis : Compare observed values (e.g., 192–235°C in ) to literature for purity assessment.
  • HPLC : Use C18 columns (e.g., 1.52008 in ) with UV detection for purity >95% .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots at 4°C, -20°C, and RT.
  • Analyze degradation via HPLC at intervals (e.g., 0, 1, 3 months).
  • Monitor pH-sensitive functional groups (e.g., sulfonamide) using UV-Vis spectroscopy (λmax ~250–300 nm) .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s biological activity in cancer models?

  • Methodological Answer :

  • In Vitro Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to derivatives like 2-alkylthio-sulfonamides (IC₅₀ ~10–50 µM in ).
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like EGFR or tubulin (docking scores ≤-8 kcal/mol, as in ) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Substituent Modification : Replace dimethylamino with morpholino (logP reduction) or fluorophenyl (enhanced lipophilicity).
  • Bioisosteric Replacement : Substitute benzothiadiazole with pyrimidine (improve metabolic stability).
  • Data Analysis : Use QSAR models (e.g., CoMFA) correlating substituent electronegativity with IC₅₀ values. See for trifluoromethyl group effects .

Q. How should conflicting data on reaction yields or biological activity be resolved?

  • Methodological Answer :

  • Reproduce Conditions : Test reported protocols (e.g., vs. 7) using identical reagents and equipment.
  • Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials. For biological data, validate using orthogonal assays (e.g., Western blot vs. qPCR).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s benzothiazole derivatives) to identify trends .

Q. What computational tools are suitable for predicting ADMET properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Lipophilicity : LogP ~2.5–3.5 (ideal for blood-brain barrier penetration).
  • Metabolic Stability : CYP450 inhibition risk (e.g., CYP3A4).
  • Toxicity Screening : ProTox-II for hepatotoxicity alerts. highlights Mn(II) complexes’ ADMET profiles as a benchmark .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.